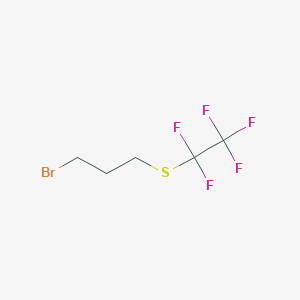

3-(Pentafluoroethylthio)propyl bromide, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Pentafluoroethylthio)propyl bromide” is an alkyl halide. Alkyl halides are compounds in which one or more hydrogen atoms in an alkane have been replaced by halogen atoms (fluorine, chlorine, bromine or iodine) . In this case, the alkyl group is a propyl group, and the halogen is bromine .

Synthesis Analysis

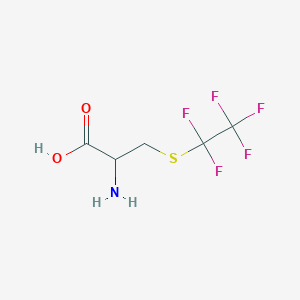

The synthesis of alkyl halides like “3-(Pentafluoroethylthio)propyl bromide” can be achieved through various methods. One common method is the Williamson Ether Synthesis, where an alkyl halide is treated with a Lewis acid to result in a carbocation electrophile that is then attacked by the aromatic ring . Retrosynthetic analysis is another technique used in the planning of organic syntheses by transforming a target molecule into simpler precursor structures .Molecular Structure Analysis

The molecular structure of “3-(Pentafluoroethylthio)propyl bromide” can be deduced from its name. The “propyl” indicates a three-carbon chain. The bromide indicates the presence of a bromine atom. The “3-(Pentafluoroethylthio)” indicates a pentafluoroethylthio group attached to the third carbon of the propyl chain .Chemical Reactions Analysis

Alkyl halides like “3-(Pentafluoroethylthio)propyl bromide” undergo both substitution and elimination reactions . In Friedel-Crafts alkylation, an alkyl halide treated with a Lewis acid results in a carbocation electrophile that is then attacked by the aromatic ring .Physical And Chemical Properties Analysis

Physical properties of alkyl halides like “3-(Pentafluoroethylthio)propyl bromide” include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the characteristic ability of a substance to react to form new substances; they include its flammability and susceptibility to corrosion .Mecanismo De Acción

Safety and Hazards

The safety data sheet for propyl bromide, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is always important to handle such chemicals with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

Propiedades

IUPAC Name |

1-bromo-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF5S/c6-2-1-3-12-5(10,11)4(7,8)9/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFYYNBKLHJVNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(C(F)(F)F)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)

![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)

![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)

![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)